N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-11-5-3-10(4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-22-15/h3-9H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWPIZJHOWSTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar thieno[2,3-d]pyrimidine derivatives have shown antimicrobial activity against pseudomonas aeruginosa. Additionally, pyrimidines have been associated with anti-inflammatory effects, potentially inhibiting the expression and activities of certain vital inflammatory mediators.
Mode of Action
Pyrimidine derivatives have been reported to exhibit inhibitory effects against the lps-activated tnf-α generation, suggesting a potential mechanism of action.
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide and its derivatives, are often associated with pathological outcomes in acute kidney injury (aki). This suggests that the compound may interact with the metabolic pathways of nicotinamide and its derivatives.
Result of Action
Similar pyrimidine derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also have similar effects.
Biological Activity
N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolopyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.37 g/mol. The compound features a thiazolopyrimidine core, which is crucial for its biological activity.
Anticancer Activity
Research has demonstrated that thiazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess potent activity against human breast cancer cell lines (MCF7 and MDA-MB-231) and colorectal cancer cell lines (HCT116 and Caco-2) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
Thiazolopyrimidine derivatives have also shown promising antimicrobial properties. They have been evaluated against various bacterial strains and fungi, indicating their potential as therapeutic agents in treating infections. For example, compounds derived from this class have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate cellular pathways involved in cancer proliferation and microbial resistance.
Case Studies
- Study on Anticancer Activity : In a preclinical evaluation, a series of thiazolopyrimidine derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the phenyl ring significantly enhanced their potency against MCF7 cells .
- Antimicrobial Assessment : A recent study assessed the antimicrobial efficacy of various thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
